4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
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Overview
Description
4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a thiazole ring, a piperidine moiety, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Halogenation of the Phenyl Ring: The chlorination and fluorination of the phenyl ring can be achieved using halogenating agents like chlorine gas or fluorine-containing reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, converting it to an alcohol.
Substitution: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, influencing their function.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific proteins or pathways is desired.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(3-chlorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 4-amino-3-(4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 4-amino-3-(3-chloro-4-methylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring in 4-amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione distinguishes it from similar compounds. This dual halogenation can influence its chemical reactivity, biological activity, and physical properties, making it a unique compound with specific applications and potential advantages in various fields of research and industry.
Properties
IUPAC Name |
[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3OS2/c16-10-8-9(4-5-11(10)17)20-13(18)12(23-15(20)22)14(21)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOYDJVHIYCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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